molecular formula C15H18N4O B2688882 N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415501-43-6

N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B2688882
CAS RN: 2415501-43-6
M. Wt: 270.336
InChI Key: SOBMUDHZIANHMY-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. It has also been shown to modulate the immune system, reducing inflammation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to its use in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, its effects on different cell types and tissues may vary, making it important to carefully design experiments to ensure accurate results.

Future Directions

There are several future directions for research on N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide. One potential direction is to investigate its use in combination with other drugs for cancer therapy, to enhance its effectiveness and reduce potential side effects. Additionally, further research is needed to understand its effects on different cell types and tissues, to determine its potential applications in the treatment of various diseases. Finally, research on the synthesis of derivatives of N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide may lead to the development of compounds with improved solubility and efficacy.

Synthesis Methods

N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized using various methods. One such method involves the reaction of 2-(cyclohex-1-en-1-yl)ethanamine with 2,3-dichloropyridazine-6-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide in high yield and purity.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its effects on the central nervous system, and its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14-16-10-11-19(14)18-13/h4,6-7,10-11H,1-3,5,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBMUDHZIANHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

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